TRPM8 Antagonist Potency in Human Recombinant Channel Assays
The target compound demonstrates TRPM8 antagonist activity with an IC₅₀ of 181 nM against human recombinant TRPM8 expressed in CHO T-rex cells, measured by inhibition of WS12-induced calcium response [1]. In contrast, the structurally distinct benzenesulfonamide RQ-00203078 achieves an IC₅₀ of 8.3 nM in human TRPM8 menthol-induced Ca²⁺ influx assays [2], while PF-05105679 (a non-benzenesulfonamide TRPM8 antagonist) shows an IC₅₀ of 103 nM by patch-clamp electrophysiology [3]. The target compound thus occupies a moderate-potency niche that may be advantageous in applications requiring graded TRPM8 blockade rather than full suppression.
| Evidence Dimension | TRPM8 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | 181 nM (WS12-induced Ca²⁺ response, human TRPM8 in CHO T-rex cells) |
| Comparator Or Baseline | RQ-00203078: 8.3 nM (menthol-induced Ca²⁺ influx, human TRPM8 in HEK293 cells); PF-05105679: 103 nM (patch-clamp, human TRPM8 in HEK293 cells) |
| Quantified Difference | Target is ~22-fold less potent than RQ-00203078; ~1.8-fold less potent than PF-05105679 |
| Conditions | Cell-based calcium flux assay; human recombinant TRPM8; agonist: WS12; cell line: CHO T-rex |
Why This Matters
The moderate potency of the target compound (~180 nM) provides a distinct pharmacological tool for studying partial TRPM8 blockade, which may be relevant for conditions where complete channel inhibition is undesirable (e.g., thermoregulation studies).
- [1] BindingDB. BDBM50089245 (CHEMBL3577885) – TRPM8 antagonist activity data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50089245 (accessed 2026-04-29). View Source
- [2] Ohmi, M.; Shishido, Y.; Inoue, T.; Ando, K.; Fujiuchi, A.; Yamada, A.; Watanabe, S.; Kawamura, K. Identification of a novel 2-pyridyl-benzensulfonamide derivative, RQ-00203078, as a selective and orally active TRPM8 antagonist. Bioorg. Med. Chem. Lett. 2014, 24, 5364–5368. View Source
- [3] Winchester, W. J.; Gore, K.; Glatt, S.; Petit, W.; Gardiner, J. C.; Conlon, K.; Postlethwaite, M.; Saintot, P.-P.; Roberts, S.; Gosset, J. R.; Matsuura, T.; Andrews, M. D.; Glossop, P. A.; Palmer, M. J.; Clear, N.; Collins, S.; Beaumont, K.; Reynolds, D. S. Inhibition of TRPM8 channels reduces pain in the cold pressor test in humans. J. Pharmacol. Exp. Ther. 2014, 351, 259–269. View Source
